REACTION_CXSMILES
|
[C:1](#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Na+]>O>[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Catalyst A
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purging with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
no longer absorbed
|
Type
|
CUSTOM
|
Details
|
Absorption of hydrogen gas
|
Type
|
CUSTOM
|
Details
|
the absorption
|
Type
|
WAIT
|
Details
|
was completed in 0.8 hour
|
Duration
|
0.8 h
|
Type
|
CUSTOM
|
Details
|
After finish of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed off
|
Type
|
DISTILLATION
|
Details
|
Then, the reaction product was distilled
|
Type
|
CUSTOM
|
Details
|
purified under 0.27 kPa at 220° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |